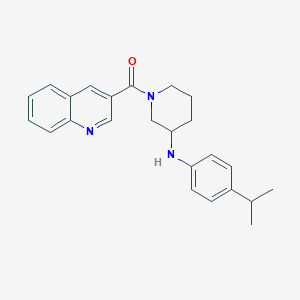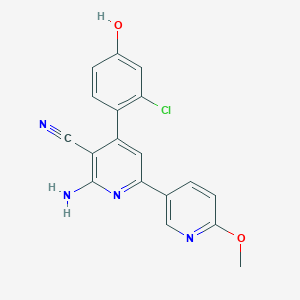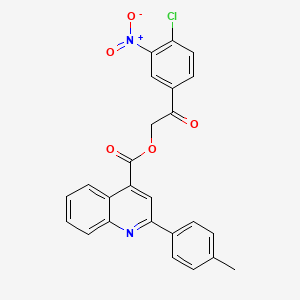
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as ML277 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine involves the activation of the Kir7.1 ion channel. This channel is mainly expressed in the kidney, pancreas, and brain and plays a critical role in regulating the transport of ions across cell membranes. ML277 selectively activates this channel, leading to an increase in the transport of potassium ions and hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine has been shown to have several biochemical and physiological effects. This compound selectively activates the Kir7.1 ion channel, leading to an increase in the transport of potassium ions and hyperpolarization of the cell membrane. This effect has been shown to regulate the electrical activity of cells and play a crucial role in the regulation of various physiological processes, including blood pressure, insulin secretion, and neuronal excitability.
実験室実験の利点と制限
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine has several advantages and limitations for lab experiments. This compound is highly selective and activates the Kir7.1 ion channel with high potency and efficacy. However, the synthesis of this compound is complex and requires several steps, which may limit its availability for lab experiments. Additionally, the mechanism of action of this compound is not fully understood, and further research is required to elucidate its effects fully.
将来の方向性
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine has several potential future directions for research. This compound has been proposed as a potential therapeutic agent for the treatment of various diseases, including hypertension, diabetes, and neurological disorders. Further research is required to elucidate the mechanism of action of this compound fully and its effects on various physiological processes. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective Kir7.1 activators with potential therapeutic applications.
合成法
The synthesis of N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine involves several steps, including the reaction of 4-isopropylphenylboronic acid with 3-quinolinecarboxaldehyde in the presence of palladium catalyst and base. The resulting intermediate is then subjected to reductive amination with piperidine and sodium triacetoxyborohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(4-isopropylphenyl)-1-(3-quinolinylcarbonyl)-3-piperidinamine has been extensively studied for its potential applications in the field of medicinal chemistry and pharmacology. This compound has been shown to selectively activate the Kir7.1 ion channel, which plays a crucial role in regulating the electrical activity of cells. ML277 has been proposed as a potential therapeutic agent for the treatment of various diseases, including hypertension, diabetes, and neurological disorders.
特性
IUPAC Name |
[3-(4-propan-2-ylanilino)piperidin-1-yl]-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-17(2)18-9-11-21(12-10-18)26-22-7-5-13-27(16-22)24(28)20-14-19-6-3-4-8-23(19)25-15-20/h3-4,6,8-12,14-15,17,22,26H,5,7,13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTVJQJJEAWPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[({[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5967137.png)
![4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B5967140.png)

![2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5967163.png)
![4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B5967164.png)
![2-(2-hydroxyethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5967165.png)
![ethyl 4-(cyclopropylmethyl)-1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B5967176.png)


![N-(4-isopropylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5967199.png)
![2-{1-(2-fluorobenzyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967200.png)
![5-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}-2-methoxybenzamide](/img/structure/B5967208.png)
![3-[(2-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5967221.png)
![1-(2-{[(2-chlorobenzyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5967225.png)